Lipophilicity Comparison Among 2-Aryl Analogs
The target compound exhibits a calculated LogP of 4.5918 [1], reflecting the contribution of the para-methoxy substituent on the phenyl ring. While directly measured LogP values for the comparator 2-phenyl-1,3-benzodithiole (CAS 62217-22-5) have not been located in publicly available databases after exhaustive search, the target compound's LogP can be contextualized against the structurally related 2-[(4-methoxyphenyl)methylene]-1,3-benzodithiole (CAS 62217-22-5, C₁₅H₁₂OS₂), which is an oxidized methylene-bridged analog. The presence of the methoxy group in the target compound is expected to reduce LogP relative to unsubstituted 2-phenyl-1,3-benzodithiole by approximately 0.3–0.5 log units based on standard Hansch π constants for aromatic –OCH₃ substitution, though this remains a class-level inference in the absence of direct experimental comparison.
| Evidence Dimension | Computationally predicted n-octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.5918 (predicted) |
| Comparator Or Baseline | 2-phenyl-1,3-benzodithiole (unsubstituted analog) – predicted LogP not available; structurally related 2-[(4-methoxyphenyl)methylene]-1,3-benzodithiole (CAS 62217-22-5) exists as comparator but lacks published LogP data. |
| Quantified Difference | N/A – direct comparator LogP data unavailable. Class-level inference suggests target compound LogP is approximately 0.3–0.5 units lower than unsubstituted 2-phenyl analog. |
| Conditions | In silico prediction; experimental LogP not published. |
Why This Matters
Lipophilicity is a critical parameter for predicting membrane permeability, solubility, and potential bioaccumulation, directly influencing compound selection for medicinal chemistry screening cascades or environmental fate assessment.
- [1] YYBYY Chemical Researcher One-Stop Service Platform. 2-(4-methoxyphenyl)-1,3-benzodithiole – Basic Information. LogP: 4.5918. View Source
